[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine
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Overview
Description
[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine is a complex organic compound that features a fluorophenyl group, a pyridine ring, and a sulfonyl-pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorobenzaldehyde with pyrrole under acidic conditions to form the intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde . This intermediate is then subjected to sulfonylation using pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The final step involves the reductive amination of the sulfonylated intermediate with methanamine under hydrogenation conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of [5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which is particularly useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile: Similar in structure but lacks the sulfonyl and methanamine groups.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group but has a different core structure.
Fluorinated Pyridines: Share the fluoropyridine moiety but differ in the overall structure and functional groups.
Uniqueness
The uniqueness of [5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine lies in its combination of a fluorophenyl group, a pyridine ring, and a sulfonyl-pyrrole moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C16H14FN3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine |
InChI |
InChI=1S/C16H14FN3O2S/c17-15-6-2-1-5-14(15)16-8-12(9-18)11-20(16)23(21,22)13-4-3-7-19-10-13/h1-8,10-11H,9,18H2 |
InChI Key |
BZWNGOCDFFQIEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)CN)F |
Origin of Product |
United States |
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